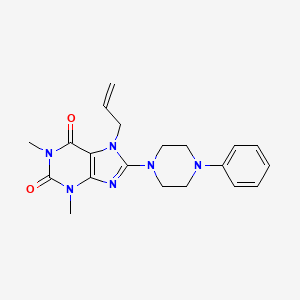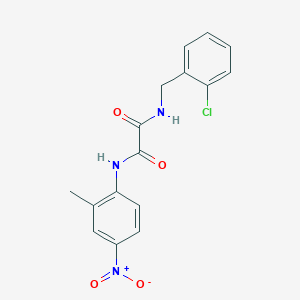![molecular formula C22H17N3O2 B2503010 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-98-9](/img/structure/B2503010.png)
4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one" is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. Pyrazolones are known for their various biological activities and applications in analytical chemistry. They are often used as reagents for the spectrophotometric determination of trace elements due to their ability to form complexes with metal ions .
Synthesis Analysis
The synthesis of pyrazolone derivatives typically involves the reaction of phenylhydrazine with β-ketoesters or β-diketones to form the pyrazolone ring. In the context of the provided papers, a one-pot synthesis approach has been described for related compounds, where 3-methyl-1-phenylpyrazol-5-one reacts with various reagents to form substituted pyrazolones. For instance, the reaction with malononitrile in the presence of a catalyst such as ZnO nanoparticles under microwave irradiation can yield bis(pyrazol-5-ol) derivatives . Similarly, the reaction of 3-methyl-1-phenylpyrazol-5-one with mesyl azide and K2CO3 can yield imino derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone ring, which can be further substituted with various functional groups. The structure of these compounds can be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular geometry, as seen in the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, where the crystal structure was determined . The extensive delocalization in the central fragment of the molecule and the presence of tautomeric forms are notable features .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including condensation with amines and phenols, which can lead to the formation of substituted pyrazolones. These reactions can involve Michael addition or cyclization, depending on the nature of the reactants . The reactivity of these compounds towards metal ions is also significant, as they can form complexes with copper(II) ions, for example, which can be characterized by various spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical properties of pyrazolone derivatives, such as melting points, can be determined through standard laboratory techniques. Their chemical properties, including reactivity towards metal ions, make them useful as analytical reagents for the detection and extraction of trace elements . The antioxidant and antimicrobial activities of these compounds are also of interest, as they can show good activities compared to standards, which is important for their potential use in medicinal chemistry .
Applications De Recherche Scientifique
Spectroscopic and Crystallographic Investigations
- Schiff base ligands similar to 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one have been synthesized and characterized using various spectroscopic methods and X-ray crystallography. These compounds, including derivatives, exhibit tautomeric equilibria and have been studied for their structural properties (Hayvalı et al., 2010).
Reactions with Amines and Phenols
- Research on similar pyrazolone compounds shows that they can react readily with aliphatic, aromatic, and heterocyclic amines, leading to various derivatives. These reactions are significant for synthesizing new compounds with potentially different properties (Metwally et al., 1989).
Mass Spectral Fragmentation Studies
- The mass spectral fragmentation patterns of compounds closely related to 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one have been studied. Understanding these fragmentation patterns is crucial for analyzing the compound's structure and properties (Keats et al., 1982).
Antibacterial Activities
- Some Schiff base compounds derived from similar pyrazolones have been synthesized and tested for their antibacterial activities. Such studies are essential for exploring the potential medicinal applications of these compounds (Liu et al., 2012).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been performed on related pyrazolone derivatives. These studies are vital for understanding the compound's interaction with biological molecules and for predicting its biological effects (Viji et al., 2020).
Propriétés
IUPAC Name |
4-[(4-phenoxyphenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22-20(21(24-25-22)16-7-3-1-4-8-16)15-23-17-11-13-19(14-12-17)27-18-9-5-2-6-10-18/h1-15H,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKWOGHLRKDIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)
![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)




![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)


![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)


![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)